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molecular formula C15H15N B050107 2-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 3340-78-1

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B050107
M. Wt: 209.29 g/mol
InChI Key: ONQBUHWENXKHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486340B2

Procedure details

N-phenyl-1,2,3,4-tetrahydroisoquinoline (1 mmol), RuCl3-nH2O (0.05 mmol) and sodium cyanide (1.2 mmol) were charged into a 25-ml side-arm flask, the interior of the reacting container was replaced by oxygen, and an oxygen balloon was attached to supply oxygen at 1 atm. Then, 1.7 ml of a mixed solvent of methanol-acetic acid (volume ratio 3/1) was added thereto at room temperature. Reaction was effected by stirring the mixed liquid at 60° C. for 4 hours. After the reaction mixture liquid was made alkaline with the addition of saturated sodium bicarbonate aqueous solution, the mixture was extracted with 10 ml ethyl acetate once and with 5 ml ethyl acetate twice. The extracted liquid thus obtained was washed with saturated saline solution, and dried over sodium sulfate, thereby obtaining an ethyl acetate solution of 1-cyano-N-phenyl-1,2,3,4-tetrahydroisoquinoline. After this solution was concentrated under reduced pressure, the mixture was analyzed by a 1H NMR internal standard method, which revealed the conversion rate of N-phenyl-1,2,3,4-tetrahydroisoquinoline being 91% with a yield of 1-cyano-N-phenyl-1,2,3,4-tetrahydroisoquinoline being 79% (vs. N-phenyl-1,2,3,4-tetrahydroisoquinoline). By using silica gel chromatography, 1-cyano-N-phenyl-1,2,3,4-tetrahydroisoquinoline was isolated at a yield of 76%.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3-nH2O
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixed solvent
Quantity
1.7 mL
Type
reactant
Reaction Step Five
Name
methanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C-:17]#[N:18].[Na+].O=O.C(=O)(O)[O-].[Na+]>CO.C(O)(=O)C>[C:17]([CH:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:15][CH2:16][N:7]1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)#[N:18] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)N1CC2=CC=CC=C2CC1
Name
RuCl3-nH2O
Quantity
0.05 mmol
Type
reactant
Smiles
Name
Quantity
1.2 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
mixed solvent
Quantity
1.7 mL
Type
reactant
Smiles
Name
methanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring the mixed liquid at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 10 ml ethyl acetate once
CUSTOM
Type
CUSTOM
Details
The extracted liquid thus obtained
WASH
Type
WASH
Details
was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C1N(CCC2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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